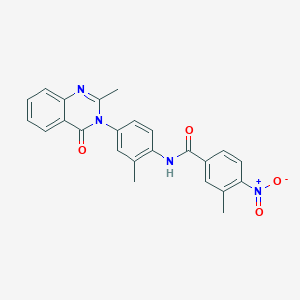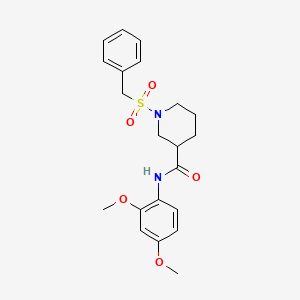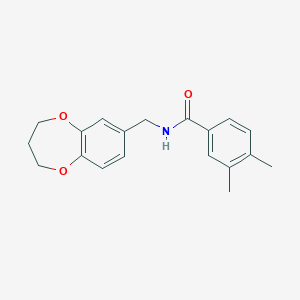![molecular formula C23H28ClN3O5S2 B11247815 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11247815.png)
{1-[(3-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of benzenesulfonyl and chlorophenylmethanesulfonyl groups attached to a piperidine ring, which is further connected to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with piperazine to form 1-(benzenesulfonyl)piperazine. This intermediate is then reacted with 1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or chlorophenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reducing Agents: Lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE has a wide range of scientific research applications, including:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with GABA receptors, influencing neurotransmission and exhibiting potential anthelmintic effects .
Comparison with Similar Compounds
1-(4-CHLORO-BENZENESULFONYL)-4-(3-CHLORO-PHENYL)-PIPERAZINE: Similar structure but with different substituents, leading to variations in chemical and biological properties.
1-(3-Chlorophenyl)piperazine: A simpler compound with fewer functional groups, used in different research applications.
Uniqueness: 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of benzenesulfonyl and chlorophenylmethanesulfonyl groups provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C23H28ClN3O5S2 |
|---|---|
Molecular Weight |
526.1 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C23H28ClN3O5S2/c24-21-8-4-6-19(16-21)18-33(29,30)27-11-5-7-20(17-27)23(28)25-12-14-26(15-13-25)34(31,32)22-9-2-1-3-10-22/h1-4,6,8-10,16,20H,5,7,11-15,17-18H2 |
InChI Key |
ZUBYIDYVRWJASI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11247737.png)
![2-[4-(2-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11247738.png)
![N-(3-chloro-4-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11247741.png)
![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11247743.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11247749.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11247754.png)
![N-(4-{[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide](/img/structure/B11247770.png)

![2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11247778.png)

![N-(4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11247794.png)
![4-chloro-N-{2-[1-(3-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11247802.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11247806.png)

